Capsimine

Description

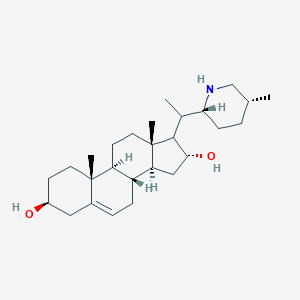

Structure

2D Structure

3D Structure

Properties

CAS No. |

123123-41-1 |

|---|---|

Molecular Formula |

C27H45NO2 |

Molecular Weight |

415.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,16R)-10,13-dimethyl-17-[(1S)-1-[(2R,5R)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23-,24-,25?,26+,27+/m1/s1 |

InChI Key |

IRRHFODGOMSPEE-MXDZRWKNSA-N |

SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

Isomeric SMILES |

C[C@@H]1CC[C@@H](NC1)[C@@H](C)C2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |

Canonical SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

Synonyms |

22,26-epiminocholest-5-ene-3,16-diol capsimine |

Origin of Product |

United States |

Isolation and Structural Characterization of Capsimine

Methodologies for Isolation from Biological Sources (e.g., Solanum capsicastrum)

The isolation of solanocapsine, a steroidal alkaloid, from its natural source, Solanum capsicastrum, involves a series of extraction and purification steps designed to separate it from the complex mixture of other plant metabolites. The general approach for extracting alkaloids leverages their basic nature.

The process typically begins with the collection and drying of the plant material, such as the leaves or fruits, to facilitate efficient extraction. The dried and powdered plant material is then subjected to extraction with a solvent, often an alcohol like methanol or ethanol, which may be acidified with a small amount of an acid like hydrochloric or acetic acid. This acidification converts the alkaloids into their salt form, enhancing their solubility in the alcoholic solvent.

Following the initial extraction, the crude extract is concentrated to remove the solvent. The resulting residue is then subjected to an acid-base extraction. The residue is dissolved in an acidic aqueous solution, which protonates the nitrogen atoms of the alkaloids, making them water-soluble. This aqueous solution is then washed with a non-polar organic solvent, such as diethyl ether or chloroform, to remove neutral and acidic impurities like fats, waxes, and phenols.

The next step involves basification of the acidic aqueous layer with a base, such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloid salts, converting them back into their free base form, which is less soluble in water and more soluble in organic solvents. The free base is then extracted from the aqueous layer using an immiscible organic solvent like chloroform or dichloromethane.

The resulting organic extract, containing the crude alkaloid mixture, is then dried and concentrated. Final purification of solanocapsine is typically achieved through chromatographic techniques. Column chromatography using adsorbents like silica gel or alumina, with a gradient of solvents of increasing polarity, is a common method. Further purification may be achieved by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure solanocapsine.

Advanced Spectroscopic and Chemical Degradation Techniques for Structural Elucidation

Once a pure sample of solanocapsine is obtained, its molecular structure is determined using a combination of modern spectroscopic methods and classical chemical degradation techniques.

Spectroscopic Techniques:

Modern spectroscopy provides a powerful, non-destructive means to piece together the molecular puzzle of a compound like solanocapsine.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of solanocapsine. This information is crucial for establishing its molecular formula, which for solanocapsine is C₂₇H₄₆N₂O₂ researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of solanocapsine would reveal characteristic absorption bands for O-H and N-H stretching (indicating hydroxyl and amine groups), C-H stretching of the steroidal backbone, and C-O and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling.

¹³C NMR Spectroscopy: This provides information on the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary carbons).

2D NMR Techniques: More advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Interactive Data Table: Spectroscopic Data of Solanocapsine

While a complete, publicly available, and fully assigned NMR dataset for solanocapsine is not readily found in a single source, the following table represents a compilation of expected and reported signals for steroidal alkaloids of this type.

| Atom | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

| C-3 | ~71.0 | ~2.7 (m) |

| C-5 | ~45.0 | - |

| C-10 | ~35.5 | - |

| C-13 | ~40.5 | - |

| C-16 | ~80.0 | ~4.3 (m) |

| C-18 | ~16.5 | ~0.8 (s) |

| C-19 | ~12.5 | ~0.7 (s) |

| C-21 | ~19.0 | ~1.0 (d) |

| C-22 | ~98.0 | ~3.0 (m) |

| C-23 | ~73.0 | ~3.8 (m) |

| C-26 | ~50.0 | ~2.5 (m) |

| C-27 | ~17.0 | ~0.9 (d) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Chemical Degradation Techniques:

Historically, before the advent of modern spectroscopic methods, the structures of complex natural products like alkaloids were elucidated through a series of chemical reactions that broke the molecule down into smaller, more easily identifiable fragments. While less common now for primary structure determination, these methods can still be used for confirmation.

Hofmann Degradation: This reaction was traditionally used to determine the structure of nitrogen-containing heterocyclic systems. It involves the exhaustive methylation of the amine functional groups with methyl iodide, followed by treatment with silver oxide to form a quaternary ammonium hydroxide. Upon heating, this undergoes an elimination reaction to open the nitrogen-containing ring. By analyzing the structure of the resulting olefin, inferences could be made about the original ring structure researchgate.netwikipedia.orgwikipedia.org.

Edman Degradation: While primarily used for sequencing peptides by cleaving the N-terminal amino acid, the principles of this method can be adapted to cleave and identify amino groups in other molecules, which could theoretically be applied to the amino group at the C-3 position of solanocapsine wikipedia.orglibretexts.orgehu.eusresearchgate.netnih.gov.

Determination of Absolute Stereochemistry

Determining the absolute configuration of the numerous chiral centers in solanocapsine is the final step in its complete structural characterization. The molecule's specific three-dimensional arrangement is crucial as it dictates its biological activity.

The relative stereochemistry of the various stereocenters is often determined from 2D NMR experiments, specifically through the Nuclear Overhauser Effect (NOE), which shows through-space correlations between protons that are close to each other.

The determination of the absolute stereochemistry, however, requires more specialized techniques:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a molecule. If a suitable single crystal of solanocapsine or a derivative can be grown, X-ray diffraction analysis can provide a detailed three-dimensional map of the atomic positions, unambiguously establishing the absolute stereochemistry of each chiral center wikipedia.org.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum, or "fingerprint," is highly sensitive to the molecule's stereochemistry and can be compared to the spectra of related compounds with known absolute configurations or to theoretically calculated spectra to infer the absolute stereochemistry.

Chemical Correlation: The absolute configuration of solanocapsine can also be established by chemically converting it to a compound of known absolute stereochemistry, or by synthesizing solanocapsine from a starting material of known absolute configuration. These correlations provide a link between the unknown stereochemistry of the natural product and the established stereochemistry of a reference compound wikipedia.org.

Through the application of these combined methodologies, the complete and unambiguous structure of solanocapsine, including its absolute stereochemistry, has been established as (3β,5α,16α,22α,23β,25β)-3-Amino-16,23-epoxy-16,28-secosolanidan-23-ol researchgate.net.

Biosynthesis and Metabolic Pathways of Capsimine

Identification of Precursor Molecules in Plant Systems

The primary precursor molecule for the biosynthesis of steroidal alkaloids in plants, including those with an epiminocholestane skeleton like Capsimine, is cholesterol nih.govnih.gov. Cholesterol itself is a C27 sterol synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol of plant cells. This pathway involves the sequential action of multiple enzymatic reactions, leading to the formation of squalene, which then undergoes cyclization to yield cycloartenol (B190886) in photosynthetic plants, and subsequently phytosterols (B1254722) like cholesterol.

Enzymatic Transformations and Associated Gene Clusters in Biosynthesis

The biosynthesis of steroidal alkaloids from cholesterol involves several key enzymatic transformations. These steps typically include hydroxylation, oxidation, and transamination of the cholesterol backbone, followed by cyclization to form the characteristic steroidal alkaloid skeleton nih.govnih.gov. Glycosylation at the C-3 hydroxy group is also a common modification, leading to steroidal glycoalkaloids nih.gov.

Key enzymes implicated in these processes often belong to the cytochrome P450 (CYP) superfamily and aminotransferases nih.govnih.gov. For instance, studies on the biosynthesis of other steroidal alkaloids like cyclopamine (B1684311) in Veratrum californicum have identified four enzymes, including three cytochromes P450 and a γ-aminobutyrate transaminase, that catalyze early steps to produce verazine, a predicted precursor to cyclopamine, from cholesterol. Verazine (22/23,26-epiminocholestane type) is a category of steroidal alkaloid to which this compound belongs. While specific gene clusters directly responsible for this compound (22,26-epiminocholest-5-ene-3,16-diol) biosynthesis are not explicitly detailed in the provided literature, biosynthetic gene clusters (BGCs) for other steroidal glycoalkaloids, such as α-tomatine in tomato and α-solanine in potato, have been identified nih.gov. These findings suggest that the genes encoding enzymes for this compound biosynthesis would similarly be organized within the plant genome.

Regulatory Mechanisms Governing this compound Biosynthesis

The regulation of steroidal alkaloid biosynthesis in plants is a complex process influenced by various factors. These mechanisms can include environmental stimuli and the action of transcription factors. For other plant secondary metabolites, transcription factors from families such as MYB and NAC play significant roles in regulating biosynthetic pathways. For steroidal saponins (B1172615) (which share a common biosynthetic source, cholesterol, with steroidal glycoside alkaloids), methyl jasmonate (MeJA), ethylene, salt stress, and melatonin (B1676174) have been shown to induce their synthesis. The accumulation of these bioactive metabolites is also highly influenced by environmental and geographical factors. While specific regulatory mechanisms for this compound itself are not detailed, it is plausible that its biosynthesis is similarly governed by a combination of genetic programming and environmental cues, potentially involving transcription factors and responses to stress conditions.

Comparative Biosynthetic Studies across Solanum Species

The genus Solanum is known for producing a wide array of steroidal alkaloids and glycoalkaloids, which exhibit significant structural diversity nih.gov. This diversity arises from various combinations of steroidal aglycones and sugar moieties nih.gov. Steroidal glycoalkaloids are broadly categorized into solanidane (B3343774) and spirosolane (B1244043) types based on the structure of their skeleton derived from cholesterol's side chain nih.gov. The "verazine" or "22/23,26-epiminocholestane" type, which includes this compound, represents another recognized category.

Comparative genomic and proteomic analyses have been conducted across Capsicum species to understand capsaicinoid biosynthesis. Similarly, comparative studies on Solanum species have revealed variations in the content and types of steroidal alkaloids produced, such as α-solanine and α-chaconine in potatoes, and α-tomatine and dehydrotomatine (B3028086) in tomatoes nih.govnih.gov. These studies highlight that while the core biosynthetic pathway from cholesterol is conserved, specific enzymatic variations and regulatory elements contribute to the distinct profiles of steroidal alkaloids observed across different Solanum species. The presence and accumulation levels of these compounds are genetically determined traits, influenced by the plant genotype and developmental stage nih.gov.

Compound Names and PubChem CIDs

Derivatives and Analogues of Capsimine

Characterization of Naturally Occurring Glycosidic Derivatives (e.g., Capsimine-3-O-β-D-glucoside)

Naturally occurring glycosidic derivatives of this compound are compounds where a sugar moiety is attached to the this compound aglycone via a glycosidic bond. This attachment significantly influences the compound's solubility, bioavailability, and biological activity nih.govwikipedia.org.

One notable naturally occurring glycosidic derivative is this compound-3-O-β-D-glucoside. This compound has been isolated from the root bark of Solanum capsicastrum researchgate.net. Its structure involves a β-D-glucopyranoside unit linked at the 3-O position of the this compound steroidal alkaloid core. Research has indicated that this compound-3-O-β-D-glucoside, alongside this compound itself, demonstrates strong activity against liver damage induced by carbon tetrachloride (CCl4) researchgate.net. The presence of glycosidic residues in natural products is crucial for their pharmacokinetic and pharmacodynamic importance, often improving solubility and influencing molecular transport, target specificity, and receptor binding nih.gov.

Design and Synthesis of Semi-synthetic and Synthetic Analogues

The design and synthesis of semi-synthetic and synthetic analogues of this compound aim to create new compounds with improved potency, stability, or safety profiles compared to the parent natural product tapi.comebi.ac.uk. Semi-synthesis involves using compounds isolated from natural sources as starting materials for chemical modification tapi.com. This approach is particularly advantageous for complex natural biomolecules, as it can be more cost-effective than total synthesis ebi.ac.uk.

Various strategies are employed in the synthesis of such analogues:

Chemical Synthesis: This involves traditional organic chemistry reactions. For instance, the synthesis of analogues of related compounds like capsaicin (B1668287) often utilizes amidation reactions or reactions involving chlorinated fatty acids and amines at elevated temperatures and moderate pressure mdpi.com. Demethylation is another chemical modification used to generate new derivatives nih.gov.

Enzyme-catalyzed Synthesis: This method offers advantages due to its use of non-toxic reagents and substrate specificity mdpi.com. Lipases, for example, have been employed in amidation reactions to condense vanillylamine (B75263) with fatty acid derivatives, yielding various analogues mdpi.com.

In vitro Synthesis: Cell or tissue culture methods can be augmented by adding biosynthetic pathway precursors and intermediaries to enhance the production of natural products and their analogues mdpi.com.

Combinatorial Chemistry: This strategy, along with organic semi-synthesis, is used to enhance the diversity of natural product derivatives, leading to the creation of novel compounds, including hybrid molecules that combine distinct pharmacophores nih.gov.

The rationale behind these synthetic efforts often involves modifying specific regions of the molecule to optimize desired biological activities or overcome limitations of the natural compound. For example, in the context of capsaicin analogues, modifications have included the incorporation of heterocyclic fatty acids or the creation of 1,2,3-triazole derivatives researchgate.netresearchgate.net. These synthetic approaches are applicable to the creation of this compound analogues, allowing for systematic exploration of structural variations.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, investigating how changes in the chemical structure of a compound influence its biological activity. For derivatives of natural products like this compound, SAR studies guide the rational design of more effective compounds.

While specific detailed SAR studies focusing solely on this compound derivatives are less extensively reported in general searches compared to the more widely studied capsaicin, the principles derived from capsaicin SAR are highly relevant due to their structural similarities as natural products with potential bioactivities.

Key findings from SAR studies on related compounds include:

Pharmacophore Regions: The structure of certain natural product analogues can be divided into distinct pharmacophore regions (e.g., Region A, B, and C for capsaicin) researchgate.net. Modifications within these regions can have specific impacts on activity.

Impact of Substituents: The addition of certain groups can drastically alter activity. For instance, adding long-chain unsaturated fatty acyl groups to specific regions can lead to non-pungent analogues while retaining other desired activities researchgate.net.

Critical Functional Groups: Specific functional groups are often critical for activity. For example, the phenolic hydroxyl group has been identified as crucial for the antioxidant activity of certain capsaicin analogues nih.govrsc.org.

Stereochemistry and Functionality: Changes in functionality and stereochemistry can have varied effects on inhibitory properties, highlighting the importance of precise structural control in synthesis biorxiv.org.

By systematically altering the structure of this compound and its derivatives—such as by introducing different glycosidic linkages, modifying the steroidal core, or attaching various functional groups—researchers can elucidate the specific structural features responsible for observed biological effects. This iterative process of design, synthesis, and biological evaluation is crucial for developing novel therapeutic agents from this compound.

Molecular and Cellular Biology of Capsimine Actions

Investigation of Cellular Targets and Molecular Interactions

Capsimine has demonstrated significant cytotoxic effects in vitro against human PLC/PRF/5 and KB cells. biocrick.comresearchgate.net These findings suggest that this compound can reduce the proliferation and viability of these cancer cell lines.

While this compound exhibits cytotoxic effects, detailed mechanisms of its direct induction of specific programmed cell death pathways, such as apoptosis or autophagy, are not extensively described in the available literature. However, other steroidal alkaloids, often studied alongside this compound due to their structural similarities, have been investigated for their roles in triggering cell death by apoptosis through mechanisms involving carbohydrate moieties and their potential to alter binding specificity to steroid receptors. biocrick.com

Modulation of Intracellular Signaling Cascades

Specific research detailing this compound's direct modulation of intracellular signaling cascades is limited. General insights into intracellular signaling cascades indicate their crucial role in relaying extracellular signals, amplifying them through a series of biochemical events involving enzymes and second messengers, and ultimately affecting cellular functions such as gene expression, metabolism, and cell division. fiveable.meunits.itwikipedia.orgfiveable.me Dysregulation of these cascades can lead to various diseases. fiveable.me

Interactions with Biological Macromolecules (e.g., Steroid Receptors, Enzymes)

The steroidal nature of this compound suggests its potential to interact with steroid receptors or influence steroid hormone biosynthesis, which are critical pathways in human physiology. ontosight.ai While direct, specific interactions of this compound with named steroid receptors or enzymes are not widely detailed, the broader class of steroidal alkaloids, to which this compound belongs, can influence gene expression by altering binding specificity to steroid receptors. biocrick.com

Role in Oxidative Stress Regulation at the Cellular Level

Specific information on this compound's direct role in oxidative stress regulation at the cellular level is not extensively documented in the available literature. Oxidative stress is a significant factor in cellular dysfunction, inflammation, tissue injury, and organ dysfunction, with reactive oxygen species (ROS) acting as vital signaling molecules at physiological levels. niscpr.res.in

Mechanisms Underlying Organ-Protective Effects in Preclinical Models (e.g., Hepatoprotection)

This compound has shown strong activity against liver damage induced by carbon tetrachloride (CCl4) in preclinical models. biocrick.comresearchgate.nettandfonline.comphcog.com This hepatoprotective effect has also been observed for this compound-3-O-beta-D-glucoside. biocrick.comresearchgate.net While the precise mechanisms for this compound's hepatoprotection are not fully elucidated, for natural compounds exhibiting such effects, they are often attributed to antioxidant properties and interference with multiple molecular targets and signaling pathways, including anti-inflammatory, anti-steatotic, anti-apoptotic, and cell survival activities. nih.gov

Computational Chemistry and in Silico Studies of Capsimine

Molecular Docking Analyses for Ligand-Target Prediction

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule (the ligand) to another (the target protein) when bound to form a stable complex. These analyses provide insights into the molecular mechanisms of action by predicting binding affinities and identifying key interaction sites. For this compound, molecular docking has been employed to investigate its potential interactions with critical biological targets, particularly in the context of viral proteins.

An in silico analysis focusing on phytochemicals from the Solanaceae family, which includes this compound, explored their inhibitory potential against the SARS-CoV-2 3C-like protease (Mpro). This enzyme is crucial for the replication of coronaviruses, making it a significant therapeutic target. In this study, this compound was identified as an alkaloid that adhered to Lipinski's rule of five, a set of guidelines used to evaluate the drug-likeness of a chemical compound based on its molecular properties.

The molecular docking analysis predicted that this compound binds to the SARS-CoV-2 Mpro with a notable binding energy. This suggests a potential inhibitory interaction with the viral protease. The adherence to Lipinski's rule of five further indicates that this compound possesses favorable properties for oral bioavailability, which is an important consideration in drug development.

The predicted binding energy of this compound with SARS-CoV-2 Mpro is summarized in the table below:

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

| This compound | SARS-CoV-2 3C-like Protease (Mpro) | -7.5 |

This finding highlights this compound's potential as a candidate for further investigation in the development of antiviral agents, specifically targeting coronaviral proteases. The molecular docking results provide a foundational understanding of how this compound might interact with this crucial viral enzyme at an atomic level, paving the way for more detailed in vitro and in vivo studies to validate these computational predictions.

Advanced Analytical Methodologies in Capsimine Research

Chromatographic and Spectrometric Techniques for Isolation and Characterization

The isolation and characterization of natural products, including alkaloids such as Capsimine, typically rely on a combination of chromatographic and spectrometric techniques. While detailed research findings and specific data tables for this compound's isolation and characterization parameters are not extensively documented in the provided search results, the general principles and methodologies applied to similar natural compounds, particularly other alkaloids, are well-established.

Chromatographic Techniques for Isolation

Chromatographic methods are fundamental for separating this compound from complex plant extracts, given its presence alongside numerous other secondary metabolites.

Column Chromatography (CC) : This is a widely used technique for the initial separation and purification of natural products. Silica gel column chromatography, often employing various combinations of organic solvents, is a common approach to isolate compounds from crude extracts isroset.orgphcog.com. This method allows for the separation of compounds based on their differential adsorption to the stationary phase and elution by the mobile phase.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful and reliable method for the further purification and quantification of natural compounds, offering high resolution and sensitivity isroset.orgusamv.roiium.edu.my. Reversed-phase HPLC, typically using C18 columns, is often employed for compounds like alkaloids due to their hydrophobic nature nih.govrsu.ac.th. Mobile phases often consist of acetonitrile (B52724) and water, sometimes with acidic modifiers (e.g., formic acid or acetic acid) to optimize separation nih.govrsu.ac.thksu.edu.sa.

High-Speed Counter-Current Chromatography (HSCCC) : For compounds with similar structures that are difficult to separate by traditional column chromatography, HSCCC offers an alternative. This liquid-liquid chromatographic technique has been successfully applied to separate closely related natural products, providing high purity and recovery researchgate.netnih.govnih.gov.

Due to the limited specific research findings on this compound in the provided sources, detailed data tables regarding retention times, mobile phase compositions, or specific column types used solely for this compound's isolation cannot be presented.

Spectrometric Techniques for Characterization

Spectrometric techniques are crucial for confirming the identity, purity, and structural features of isolated compounds.

Ultraviolet-Visible (UV-Vis) Spectrophotometry : UV-Vis spectroscopy is a simple and accessible method for the quantification and initial characterization of compounds containing chromophores. It can be used to detect the presence of certain functional groups and to quantify the concentration of a compound by measuring its absorbance at a specific wavelength mdpi.comjournalijbcrr.comresearchgate.net.

Mass Spectrometry (MS) : MS provides critical information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural elucidation. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are highly effective for detecting and analyzing natural products in complex samples ksu.edu.samdpi.comnih.govmdpi.com. Direct analysis techniques like Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can also provide rapid identification and structural information nih.govsci-hub.seresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is indispensable for the definitive structural elucidation of organic compounds. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed insights into the connectivity of atoms within the molecule iium.edu.mymdpi.comresearchgate.netbmrb.ioresearchgate.net. These methods allow for the assignment of specific chemical shifts to individual atoms, confirming the proposed structure of the isolated compound.

Again, specific detailed spectrometric data (e.g., precise chemical shifts, m/z values, or fragmentation patterns) for this compound were not found in the provided search results. The characterization of this compound, as mentioned in one source, included its molecular formula and mass vdoc.pub, which would typically be determined by elemental analysis and mass spectrometry.

Data Tables

Future Perspectives and Research Gaps in Capsimine Studies

Complete Dissection of Biosynthetic Pathways

While the major biosynthetic pathways for capsaicinoids, such as the phenylpropanoid and branched-chain fatty acid pathways, have been identified, a complete and exhaustive dissection of the entire biosynthetic network remains an ongoing challenge. Research indicates that the absence of specific gene functions, like pAMT and pun1, impedes capsaicinoid synthesis, but the precise impact of other genes associated with their synthesis requires further investigation. mdpi.com Recent studies have predicted new structural genes, such as DHAD, TD, and PAT, which have helped to fill previously identified gaps in the capsaicinoid biosynthetic pathway. nih.gov However, the intricate regulatory mechanisms, including the roles of transcriptional regulators like MYB, bHLH, and ERF, that control the accumulation of capsaicinoids in specific plant tissues are not yet fully understood. researchgate.net Furthermore, environmental factors significantly influence capsaicinoid levels, suggesting complex interactions between genetic programming and external stimuli that need comprehensive elucidation. mdpi.comnih.gov Future research must focus on identifying all enzymes and intermediate metabolites, characterizing their precise functions, and mapping the entire regulatory network to achieve a complete understanding of capsaicinoid biosynthesis.

Elucidation of Undiscovered Molecular Targets and Ligand Binding Mechanisms

Capsaicin (B1668287) is well-known for its potent agonistic activity on the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) receptor, which is responsible for its pungent sensation and therapeutic effects. researchgate.netnih.gov However, research suggests that capsaicinoids may interact with additional, undiscovered molecular targets beyond TRPV1. For instance, capsaicin has been identified as a potential inhibitor of carbonic anhydrase isoenzymes. researchgate.net A significant research gap lies in systematically identifying these novel targets and fully elucidating the ligand binding mechanisms at an atomic level. This includes understanding the dynamic processes of ligand recognition, the role of intermediate conformations, and how capsaicinoids induce conformational changes in their target proteins. nih.govmdpi.com The identification of allosteric binding sites, which may not be apparent in unbound protein structures, represents a promising avenue for discovering new therapeutic interventions. nih.govucl.ac.uk Advanced computational methods, such as molecular dynamics (MD) simulations and machine learning, are crucial for predicting and characterizing these cryptic binding sites and for gaining deeper insights into the kinetics and thermodynamics of ligand binding. mdpi.comucl.ac.ukfrontiersin.org

Development of Engineered Biosynthesis Systems for Capsimine Production

Current methods for obtaining capsaicinoids primarily involve extraction from chili peppers or chemical synthesis, both of which face limitations in terms of yield, cost, and environmental impact. researchgate.netnih.govnih.gov A significant future perspective involves the development of engineered biosynthesis systems for more efficient and sustainable production. Transferring the capsaicinoid biosynthetic pathway to microbial hosts, such as Saccharomyces cerevisiae (baker's yeast), offers a promising alternative through fermentation. researchgate.netnih.gov This approach not only enables higher yields at potentially lower costs but also opens doors for synthetic biology applications to create novel capsaicinoid analogues with improved properties. researchgate.netnih.gov Additionally, synthetic biology is being explored to engineer capsaicinoid production in other plant systems, such as tomatoes, by complementing endogenous genes with those from chili pepper. openplant.org Key research gaps in this area include optimizing metabolic pathways in host organisms, enhancing precursor availability, overcoming metabolic bottlenecks, and developing robust, scalable fermentation processes. Effective pathway engineering necessitates comprehensive knowledge of all involved genes, enzymes, and metabolites. researchgate.net

Exploration of Novel Synthetic Routes for Structurally Complex Analogues

The synthesis of capsaicin and its analogues is critical for developing compounds with modified pharmacological profiles, including enhanced potency or reduced side effects. ekb.egnih.gov While existing synthetic methodologies are accessible, there is a continuous need for the exploration of novel synthetic routes, particularly for creating structurally complex analogues. nih.govresearchgate.net Future research should prioritize the refinement of synthetic strategies that offer simplicity, mild reaction conditions, and utilize readily available commercial reagents. nih.govresearchgate.net This includes investigating unconventional bond formations, exploring new catalytic systems (e.g., transition metal, organocatalysis, enzymatic catalysis), and harnessing underexplored reaction mechanisms. ekb.eg The goal is to unlock uncharted synthetic territories, enabling the precise and efficient assembly of diverse molecular frameworks. ekb.egbeilstein-journals.org Such advancements are crucial for expanding the chemical space of capsaicinoid analogues, facilitating drug discovery, and developing more sustainable industrial processes. nih.gov

Multi-omics Integration for Systems Biology Insights into this compound's Biological Roles

Understanding the comprehensive biological roles of capsaicinoids requires a systems-level approach that integrates data from various 'omics' technologies. Multi-omics integration, combining genomics, transcriptomics, proteomics, metabolomics, and epigenomics, provides a holistic view of complex biological systems and how compounds like capsaicinoids interact within them. azolifesciences.combioscipublisher.commdpi.com This approach is essential for unraveling the intricate relationships between capsaicinoid exposure and changes in gene expression, protein profiles, and metabolic pathways within an organism. azolifesciences.commdpi.com Research gaps in this area primarily revolve around the challenges of integrating and interpreting vast, heterogeneous datasets. This requires the development of advanced bioinformatics tools, computational models, network analysis, and machine learning algorithms to identify patterns, correlations, and regulatory mechanisms. azolifesciences.combioscipublisher.commdpi.commedicaljournalshouse.com Applying multi-omics to capsaicinoid studies will enable a deeper understanding of their mechanisms of action, identification of novel biomarkers, and insights into their effects on host physiology, paving the way for personalized therapeutic strategies and optimized bioengineered processes. nih.govmdpi.commedicaljournalshouse.comcmbio.io

Q & A

Q. How can researchers characterize the structural and physicochemical properties of Capsimine to establish a foundational understanding?

Methodological Answer: Utilize spectroscopic techniques (e.g., NMR, IR, MS) for structural elucidation and chromatographic methods (HPLC, LC-MS) for purity assessment. Follow standardized protocols for crystallography to confirm stereochemistry. Experimental sections should detail solvent systems, instrumentation parameters, and validation against reference standards to ensure reproducibility .

Q. What validated protocols ensure high-yield synthesis of this compound while minimizing byproducts?

Methodological Answer: Optimize reaction conditions (temperature, catalysts, solvent polarity) using Design of Experiments (DOE) frameworks. Employ kinetic studies to identify rate-limiting steps and purification techniques like flash chromatography or recrystallization. Document synthetic pathways in replicable steps, including failure analyses for peer troubleshooting .

Q. Which analytical techniques are critical for assessing this compound’s stability under varying physiological conditions?

Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and pH-dependent degradation assays. Pair with mass spectrometry to identify degradation products. Validate methods per ICH guidelines, ensuring compatibility with biological matrices (e.g., plasma simulants) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological effects across studies?

Methodological Answer: Apply systematic review methodologies with predefined inclusion/exclusion criteria to assess study heterogeneity. Perform meta-analyses using fixed/random-effects models to quantify effect sizes. Investigate confounding variables (e.g., cell line specificity, assay sensitivity) through sensitivity analyses and dose-response re-evaluations .

Q. What integrative strategies reconcile in silico predictions with wet-lab data for this compound’s structure-activity relationships?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with experimental binding assays (SPR, ITC) to validate target interactions. Use cheminformatics tools (QSAR, pharmacophore modeling) to prioritize synthetic analogs. Cross-validate computational predictions with in vitro efficacy data, ensuring alignment with thermodynamic and kinetic parameters .

Q. How can batch-to-batch variability in this compound production be mitigated for preclinical reproducibility?

Methodological Answer: Implement Quality-by-Design (QbD) principles, monitoring critical process parameters (CPPs) like reaction time and purification thresholds. Use multivariate statistical process control (MSPC) to detect deviations. Characterize each batch with orthogonal analytical methods (e.g., DSC for polymorphism, DLS for particle size) .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound’s efficacy studies?

Methodological Answer: Apply sigmoidal Emax models or Hill equations to quantify potency (EC50) and efficacy (Emax). Use bootstrap resampling to estimate confidence intervals for fitted parameters. For skewed distributions, employ non-parametric tests (e.g., Kruskal-Wallis) and Bayesian hierarchical models to account for inter-study variability .

Q. How can fragmented pharmacokinetic data on this compound be harmonized to build predictive absorption/distribution models?

Methodological Answer: Aggregate existing PK data into a centralized repository, normalizing units and assay conditions. Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate absorption pathways. Validate models against in vivo data, adjusting for species-specific metabolic differences .

Methodological Guidance for Data Rigor

- Contradiction Analysis : Triangulate conflicting results via orthogonal assays (e.g., replace ELISA with Western blot for protein interaction confirmation) .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories (e.g., Zenodo) with metadata aligned with MIAME or MIAPE standards .

- Ethical Reporting : Disclose all negative results and experimental failures in supplementary materials to combat publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.